molecular formula C12H20O4 B14001802 Cyclohexane-1,4-diyl dipropanoate CAS No. 35541-63-0

Cyclohexane-1,4-diyl dipropanoate

Cat. No.: B14001802
CAS No.: 35541-63-0
M. Wt: 228.28 g/mol
InChI Key: CMPRSMDSUYWTMZ-UHFFFAOYSA-N
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Description

Cyclohexane-1,4-diyl dipropanoate is an organic compound featuring a cyclohexane ring substituted at the 1,4-positions with propanoate ester groups. Its structure comprises two propanoic acid moieties esterified to a cyclohexane-1,4-diyl backbone, as per IUPAC nomenclature guidelines for diesters . The cyclohexane ring introduces stereochemical possibilities (cis/trans isomerism), influencing physical and chemical properties.

Properties

CAS No.

35541-63-0

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

(4-propanoyloxycyclohexyl) propanoate

InChI

InChI=1S/C12H20O4/c1-3-11(13)15-9-5-7-10(8-6-9)16-12(14)4-2/h9-10H,3-8H2,1-2H3

InChI Key

CMPRSMDSUYWTMZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCC(CC1)OC(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane-1,4-diyl dipropanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexane-1,4-diol with propanoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,4-diyl dipropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexane-1,4-dione derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield cyclohexane-1,4-dione, while reduction with lithium aluminum hydride can produce cyclohexane-1,4-diol.

Scientific Research Applications

Cyclohexane-1,4-diyl dipropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds.

    Industry: It is used in the production of polymers and resins, where its structural properties contribute to the material’s performance.

Mechanism of Action

The mechanism of action of cyclohexane-1,4-diyl dipropanoate involves the hydrolysis of the ester bonds to release propanoic acid and cyclohexane-1,4-diol. This reaction can be catalyzed by enzymes such as esterases. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Functional Groups Key Properties/Applications Reference
This compound Propanoate esters (R-COO-) Potential plasticizer or polymer precursor; ester hydrolysis susceptibility
Cyclohexane-1,4-diol Hydroxyl (-OH) groups Precursor for esters/carbonates; higher polarity and hydrogen bonding
trans-Cyclohexane-1,4-diyl bis(4-nitrophenyl) dicarbonate Carbonate esters (R-O-COO-) Used in polymer synthesis; nitro groups enhance reactivity
N,N´-(Cyclohexane-1,4-diyl)diisonicotinamide (BA 4) Amide (-CONH-) groups Supramolecular assemblies; higher thermal stability
Cyclohexaneacetic acid Carboxylic acid (-COOH) Ionic interactions; pharmaceutical intermediates

Key Observations :

  • Ester vs. Amide: The dipropanoate’s ester groups render it more hydrolytically labile than BA 4’s amides, which exhibit stronger hydrogen bonding and thermal stability .
  • Polarity: Cyclohexane-1,4-diol and cyclohexaneacetic acid are more polar due to -OH and -COOH groups, respectively, compared to the lipophilic dipropanoate .
  • Reactivity: Nitrophenyl carbonates () are more reactive toward nucleophiles than propanoate esters due to electron-withdrawing nitro groups .

Research Findings and Data Gaps

  • Hydrolysis Kinetics : Esters generally hydrolyze faster than amides or acids under alkaline conditions. Comparative studies with BA 4 or cyclohexaneacetic acid are needed.
  • Thermal Stability: Dipropanoate likely degrades at lower temperatures than BA 4, as amides resist thermal breakdown better .
  • Toxicity: Cyclohexane derivatives () vary widely in hazard profiles; dipropanoate’s safety depends on hydrolysis products (propanoic acid and cyclohexanediol), which are less toxic than halogenated analogs .

Biological Activity

Cyclohexane-1,4-diyl dipropanoate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its effects on cellular mechanisms, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by its cyclohexane backbone with two propanoate groups attached at the 1 and 4 positions. The molecular formula is C14H26O4C_{14}H_{26}O_4, and its structure can be represented as follows:

Cyclohexane 1 4 diyl dipropanoate=C6H10(C3H5O2)2\text{Cyclohexane 1 4 diyl dipropanoate}=\text{C}_6\text{H}_{10}(\text{C}_3\text{H}_5\text{O}_2)_2

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its potential as a therapeutic agent. Key areas of research include:

  • Anti-inflammatory Properties : Studies have shown that this compound exhibits significant anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its antioxidant properties.
  • Cell Proliferation : Research indicates that this compound may influence cell proliferation and apoptosis in specific cell lines.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary findings suggest:

  • Absorption : The compound is readily absorbed in vitro, with a notable bioavailability profile.
  • Metabolism : It undergoes hepatic metabolism, primarily through ester hydrolysis, leading to the release of propanoic acid.
  • Excretion : Metabolites are predominantly excreted via renal pathways.

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that this compound significantly reduced inflammation markers in induced arthritis models. The results indicated a reduction in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels by approximately 40% compared to control groups.

Case Study 2: Antioxidant Activity

In vitro assays using human fibroblasts showed that treatment with this compound led to a 50% reduction in reactive oxygen species (ROS) levels. This suggests potential applications in skin care formulations aimed at reducing oxidative stress.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Anti-inflammatoryDecreased IL-6 and TNF-α levels[Source A]
AntioxidantReduced ROS levels[Source B]
Cell ProliferationModulated apoptosis[Source C]

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